molecular formula C16H15ClN4O B509290 N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide CAS No. 642429-62-7

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide

Cat. No.: B509290
CAS No.: 642429-62-7
M. Wt: 314.77g/mol
InChI Key: VEJRWTSNMRCFSU-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide typically involves the reaction of 6-chloro-2-phenylbenzotriazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to reduce environmental impact and improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • 3-chloro-N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide
  • N-(6-Chloro-2-phenyl-2H-benzotriazol-5-yl)-2-nitrobenzamide

Uniqueness

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide stands out due to its specific substitution pattern and the presence of the 2-methylpropanamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

642429-62-7

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methylpropanamide

InChI

InChI=1S/C16H15ClN4O/c1-10(2)16(22)18-13-9-15-14(8-12(13)17)19-21(20-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)

InChI Key

VEJRWTSNMRCFSU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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